(S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17586432
InChI: InChI=1S/C11H14BrNO/c1-14-11-5-7-3-2-4-10(13)8(7)6-9(11)12/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1
SMILES:
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol

(S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.:

Cat. No.: VC17586432

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

(S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride -

Specification

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
IUPAC Name (1S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C11H14BrNO/c1-14-11-5-7-3-2-4-10(13)8(7)6-9(11)12/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1
Standard InChI Key HBIRFELTSHZNDW-JTQLQIEISA-N
Isomeric SMILES COC1=C(C=C2[C@H](CCCC2=C1)N)Br
Canonical SMILES COC1=C(C=C2C(CCCC2=C1)N)Br

Introduction

Structural and Electronic Properties

The compound’s molecular formula is C₁₁H₁₅BrClNO, with a molecular weight of 316.6 g/mol. Its IUPAC name reflects the stereochemistry at the C1 position (S-configuration), bromine and methoxy substituents at positions 7 and 6, respectively, and the hydrochloride salt form. The tetrahydronaphthalene core provides a rigid bicyclic framework, while the bromine and methoxy groups introduce steric and electronic effects that influence reactivity and biological interactions.

Stereochemical Considerations

The (S)-enantiomer’s configuration is critical for its interaction with chiral biological targets, such as enzymes or receptors. For example, in studies of analogous compounds like (S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, stereoselective synthesis methods using chiral auxiliaries (e.g., tert-butanesulfinamide) have been employed to achieve high enantiomeric excess . The methoxy group at position 6 may enhance solubility compared to halogen-only analogs, as seen in related methoxylated naphthalene derivatives.

Comparative Analysis with Structural Analogs

CompoundSubstituentsMolecular Weight (g/mol)Key Properties
(S)-7-Bromo-6-methoxy-THNa amine HClBr (C7), OMe (C6), HCl316.6Chiral, enhanced solubility
(S)-6-Bromo-THNa amine HCl Br (C6)262.6High D3 receptor affinity
7-Bromo-6-chloro-THNa amineBr (C7), Cl (C6)260.6Dual halogenation, steric bulk
(S)-7-Bromo-5-methyl-THNa amineBr (C7), Me (C5)276.6Methyl enhances metabolic stability

Key observations:

  • The methoxy group in the target compound likely reduces crystallinity compared to halogenated analogs, improving solubility in polar solvents.

  • Bromine’s electron-withdrawing effect at position 7 may stabilize the amine’s protonated form in physiological conditions.

Synthetic Routes and Optimization

The synthesis of (S)-7-bromo-6-methoxy-THNa amine hydrochloride involves multi-step strategies, leveraging methodologies from analogous compounds.

Halogenation and Methoxylation

A plausible route begins with the bromination of a methoxy-substituted tetrahydronaphthalene precursor. For example, electrophilic aromatic substitution using bromine in acetic acid could introduce bromine at position 7, while methoxy groups are typically installed via nucleophilic substitution or Ullmann-type couplings. Enantioselective synthesis of the amine moiety is achieved using chiral catalysts or resolving agents, as demonstrated in the production of (S)-6-bromo-THNa amine hydrochloride .

Key Reaction Conditions

  • Bromination: FeBr₃ as a catalyst in dichloromethane at 0°C.

  • Methoxylation: CuI-mediated coupling with methanol under alkaline conditions.

  • Amination: Reductive amination using NaBH₃CN in methanol .

Example synthesis protocol:

  • Bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene with Br₂/FeBr₃.

  • Resolution of the racemic amine via diastereomeric salt formation with (R)-mandelic acid.

  • Hydrochloride salt formation using HCl in diethyl ether .

Stability and Degradation Pathways

The compound’s stability is influenced by its substituents:

  • Methoxy group: Prone to oxidative demethylation under strong acidic conditions.

  • Bromine: May undergo photolytic debromination if exposed to UV light.
    Recommended storage: Amber vials at -20°C under inert atmosphere.

Industrial and Research Applications

  • Pharmaceutical intermediates: Used in synthesizing dopamine receptor ligands .

  • Asymmetric catalysis: Chiral amines serve as ligands in enantioselective reactions.

  • Material science: Halogenated naphthalenes are precursors for organic semiconductors.

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